![molecular formula C17H21NO6 B1288109 3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid CAS No. 886361-92-8](/img/structure/B1288109.png)

3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

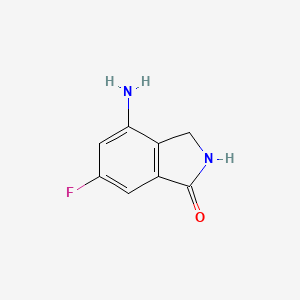

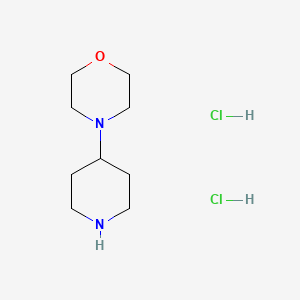

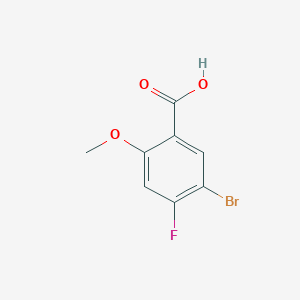

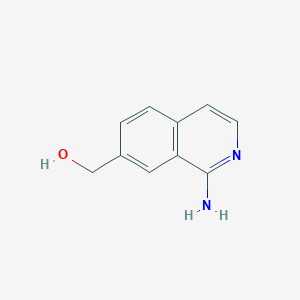

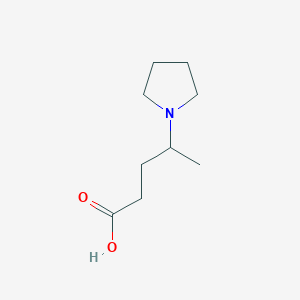

The compound 3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid is a complex organic molecule that features a benzodioxole moiety and a spirocyclic structure. The benzodioxole group is a common structural motif in organic chemistry, known for its presence in various natural products and pharmaceuticals. The spirocyclic component of the molecule, which includes a 1,4-dioxa-8-azaspiro[4.5]decane ring system, is a less common feature that can impart unique chemical and physical properties to the compound.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been explored in the literature. For instance, the reaction of 4-benzoyl-5-phenylfuran-2,3-dione with certain azaspirodecanediones leads to the formation of cyclopentene-dione derivatives with a spirocyclic structure, as demonstrated in the first paper . Another approach involves a four-component condensation reaction, as described in the second paper, where 1,3,5-trimethoxybenzene reacts with various aldehydes and alkyl cyanoacetates to yield azaspirodecanedienes . These methods could potentially be adapted to synthesize the target compound by choosing appropriate starting materials and reaction conditions.

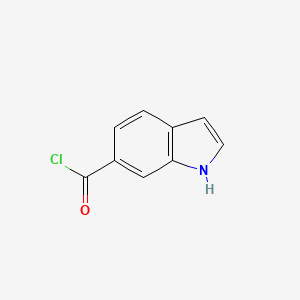

Molecular Structure Analysis

The molecular structure of spirocyclic compounds can be quite intricate due to the presence of multiple stereocenters and ring systems. X-ray crystallography is a powerful tool to determine the precise three-dimensional arrangement of atoms within a molecule, as shown in the third paper for a related spirocyclic compound . Understanding the molecular structure is crucial for predicting the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, depending on the functional groups present and the overall molecular architecture. The reactivity of such compounds can include cycloadditions, ring-opening reactions, and electrophilic substitutions. The papers provided do not detail specific reactions for the compound , but the literature on similar structures suggests a range of possible transformations that could be explored for functionalization or derivatization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid would be influenced by its molecular structure. The presence of the benzodioxole and spirocyclic elements could affect its solubility, melting point, and stability. The compound's chiral centers may also lead to enantiomeric properties, which are important in drug design and biological activity. The papers do not provide specific data on the physical and chemical properties of the compound, but general trends can be inferred from the known behavior of structurally related molecules .

Scientific Research Applications

Applications in Lignin Acidolysis and Model Compound Analysis

Revisiting the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin. Part 6 A Review

discusses the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds. This research could be relevant as it involves complex organic compounds and their reactions under specific conditions, highlighting the importance of understanding chemical reactions in the degradation and utilization of lignin, a major component of plant biomass. The study suggests that the presence of specific functional groups influences the mechanism of bond cleavage, which could be pertinent to understanding the reactivity of complex compounds like the one (T. Yokoyama, 2015).

Synthetic Approaches for Heterocyclic Compounds

SYNTHETIC UTILITIES OF O-PHENYLENEDIAMINES SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO〔1,5〕DIAZEPINES

reviews methods for synthesizing various heterocyclic compounds, emphasizing the wide-ranging applications of these methodologies in producing compounds with significant biological activities. This underscores the versatility of heterocyclic chemistry in synthesizing complex molecules that can serve various scientific and therapeutic purposes (M. Ibrahim, 2011).

Exploration of Azelaic Acid

Although Azelaic acid. A review of its pharmacological properties and therapeutic efficacy in acne and hyperpigmentary skin disorders primarily focuses on azelaic acid's applications in dermatology, it highlights the broader potential of dicarboxylic acids in pharmacology. Given the structural complexity of the requested compound, insights into azelaic acid's mechanisms may offer a foundational understanding of how similar compounds could interact with biological systems (A. Fitton & K. Goa, 1991).

Antioxidant Capacity and Chemical Analysis

ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways delves into the antioxidant capacity of compounds, an area that could be relevant when considering the biological activities of complex organic molecules. Understanding the antioxidant mechanisms can be crucial for developing new compounds with potential health benefits (I. Ilyasov et al., 2020).

properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO6/c19-16(20)10-13(12-1-2-14-15(9-12)22-11-21-14)18-5-3-17(4-6-18)23-7-8-24-17/h1-2,9,13H,3-8,10-11H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIDUHPIMJZCRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)C(CC(=O)O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001151185 |

Source

|

| Record name | β-1,3-Benzodioxol-5-yl-1,4-dioxa-8-azaspiro[4.5]decane-8-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001151185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid | |

CAS RN |

886361-92-8 |

Source

|

| Record name | β-1,3-Benzodioxol-5-yl-1,4-dioxa-8-azaspiro[4.5]decane-8-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-1,3-Benzodioxol-5-yl-1,4-dioxa-8-azaspiro[4.5]decane-8-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001151185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromothieno[3,2-c]pyridine](/img/structure/B1288045.png)

![Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1288046.png)

![7-Chloro-2-(3-chloro-phenyl)-5,6-dimethyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1288060.png)